Umibecestat HCl
Description
IUPAC Nomenclature and Structural Formula
The IUPAC name of Umibecestat HCl is N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide; dihydrochloride . Its molecular formula is C₁₉H₁₇Cl₃F₇N₅O₂ , and the SMILES string is C[C@]1(COC@@(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F.Cl.Cl .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇Cl₃F₇N₅O₂ (HCl salt); C₁₉H₁₅ClF₇N₅O₂ (free base) |
| Molecular Weight | 586.7 g/mol (HCl salt); 513.8 g/mol (free base) |
| SMILES | C[C@]1(COC@@(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F.Cl.Cl |
Systematic Name Derivation and Stereochemical Considerations
The systematic name reflects the compound’s core structure:
- 5-amino-1,4-oxazine : A six-membered heterocyclic ring with amino and trifluoromethyl substituents.
- Pyridine-2-carboxamide : A central pyridine ring linked to a carboxamide group.
- Stereochemistry : The (3R,6R) configuration ensures optimal binding to BACE1.
| Structural Component | Position | Substituent | Stereochemistry |
|---|---|---|---|
| 1,4-Oxazine | 3,6 | Methyl, trifluoromethyl | (R,R) |
| Pyridine | 2 | Chlorine, trifluoromethyl | Flat |
CAS Registry Number and Alternative Designations
This compound is registered under CAS 2365306-62-1 , while its free base is CAS 1387560-01-1 . Common synonyms include CNP520 , BACE1 Inhibitor 15 , and NVP-CNP520-NXA .
| Designation | CAS Number | Source |
|---|---|---|
| This compound | 2365306-62-1 | TargetMol, BioChemPartner |
| Umibecestat (free base) | 1387560-01-1 | PubChem, GlpBio |
| CNP520 | – | Novartis/Amgen |
Properties
Molecular Formula |
C19H17Cl3F7N5O2 |
|---|---|
Molecular Weight |
586.7168 |
IUPAC Name |
N-{6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl}-3-chloro-5- (trifluoromethyl)pyridine-2-carboxamide dihydrochloride |
InChI |
InChI=1S/C19H15ClF7N5O2.2ClH/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24;;/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33);2*1H/t16-,17+;;/m0../s1 |
InChI Key |
KBPLESWWYQZTNY-UXHRTOHASA-N |
SMILES |
O=C(C1=NC=C(C(F)(F)F)C=C1Cl)NC2=NC([C@]3(C)CO[C@](C(F)(F)F)(C)C(N)=N3)=C(F)C=C2.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CNP520; CNP 520; CNP-520; Umibecestat HCl; Umibecestat hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Alzheimer's Disease Prevention Trials
Umibecestat was evaluated in pivotal Phase 2/3 clinical trials aimed at preventing Alzheimer's disease in cognitively unimpaired individuals at genetic risk. However, these trials were discontinued due to observed cognitive decline among participants receiving the drug, raising concerns about its safety profile. Specifically, participants exhibited mild cognitive worsening early in treatment, which reversed after discontinuation .
Cognitive Function Studies
Research has indicated that while umibecestat effectively reduced amyloid-beta levels in the brain and cerebrospinal fluid, it was associated with a statistically significant but non-progressive decline in cognitive performance on certain assessments, such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) . This finding suggests that while umibecestat has a pharmacological effect on amyloid levels, its impact on cognitive function may warrant further investigation.
Case Study Summary Table
Implications for Future Research
Despite the discontinuation of major trials, findings from studies involving umibecestat highlight critical insights into BACE inhibition's role in AD prevention. The early cognitive decline observed suggests that while lowering amyloid-beta levels is achievable, the consequences on cognitive health must be carefully monitored. Future research may focus on:
- Long-term Effects : Investigating the long-term effects of BACE inhibition on cognitive function and overall brain health.
- Alternative Dosing Strategies : Exploring different dosing regimens or combinations with other therapeutic agents to mitigate cognitive side effects while achieving amyloid reduction.
- Biomarker Development : Identifying biomarkers that could predict individual responses to BACE inhibitors like umibecestat.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis based on its unique attributes:
Molecular Selectivity and Modeling
Computational studies using multiple molecular graph representations (e.g., atom-bond, functional group, and pharmacophore graphs) highlighted Umibecestat’s interaction with BACE1 (PDB: 6EQM) . Attention-weight visualizations confirmed its binding affinity to BACE1’s catalytic site, correlating with its high selectivity . While combining graph representations marginally improved predictive models, this approach validated Umibecestat’s target engagement, a critical advantage over less selective inhibitors .
Regulatory and Clinical Positioning
Umibecestat’s trials adhered to E14 guidelines, with centralized ECG analysis and rigorous PK/PD modeling . In contrast, some BACE inhibitors faced challenges in balancing Aβ reduction with toxicity. Umibecestat’s absence of cognitive or cardiac toxicity in early phases positions it as a safer candidate for long-term AD prevention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
